The compound is synthesized from readily available precursors, primarily 3-chloro-4-fluoroaniline and maleic anhydride. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. Pyrrole derivatives, including this compound, are often studied for their applications in medicinal chemistry and material science due to their interesting electronic properties and biological activities .
The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione typically involves a nucleophilic aromatic substitution reaction. The process can be summarized as follows:
For industrial applications, continuous flow reactors may be utilized to enhance yield and purity. Optimized reaction conditions can significantly improve production efficiency.
The molecular structure of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione can be described as follows:
The presence of halogen atoms (chlorine and fluorine) contributes to its electronic properties, influencing both reactivity and potential biological activity .
1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium methoxide | Methanol |
The physical and chemical properties of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione include:
These properties make it suitable for various applications in research settings .
The scientific applications of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione include:
Research continues into exploring its biological activities and optimizing its synthetic routes for better yields and functionality .
Pyrrole-2,5-dione (maleimide) derivatives represent a privileged scaffold in heterocyclic chemistry due to their electron-deficient dicarbonyl system, planar conformation, and versatile reactivity. This core structure exhibits remarkable electrophilicity at the C3 and C4 positions, enabling nucleophilic additions, cycloadditions, and metal-catalyzed transformations that form complex polycyclic architectures [9]. The resonance stabilization of the enone system further enhances its participation in conjugate addition reactions, a property exploited in pharmaceutical and agrochemical design [5]. The 1-aryl-substituted variants, such as 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, incorporate additional steric and electronic modulation through the N-linked aromatic ring, significantly altering the compound’s physicochemical behavior and biological interactions [1] [7].
Table 1: Core Structural and Reactivity Descriptors of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₅ClFNO₂ | Confirms heteroatom composition (Cl, F, N, O) and molecular framework [1] [6] |
Molecular Weight | 225.60 g/mol | Impacts pharmacokinetic properties like diffusion and membrane permeability [2] |
SMILES Notation | O=C1C=CC(=O)N1c1ccc(c(c1)Cl)F | Encodes atomic connectivity and functional groups [6] [7] |
Dipole Moment (Estimated) | >2.5 D | Indicates high polarity influencing solubility and protein binding [9] |
Reactive Sites | C3-C4 olefin, Carbonyls | Electrophilic centers for Michael additions or cycloadditions [5] [10] |
The crystal packing and intermolecular interactions of these derivatives are influenced by halogen bonding (Cl, F) and carbonyl dipole alignments, which can dictate solid-state stability and supramolecular assembly [9]. Modifications at the 3- and 4-positions of the pyrrole-dione ring, such as morpholino or hydroxy substitutions, profoundly alter electronic distribution—evidenced by computational studies showing reduced LUMO energies in electron-withdrawing group-adorned analogues [4] [5]. This tunability makes the pyrrole-2,5-dione scaffold indispensable for developing kinase inhibitors, antimicrobial agents, and functional materials.
Halogenated aryl groups, particularly 3-chloro-4-fluorophenyl, confer distinct electronic and steric profiles that enhance target affinity and metabolic stability in bioactive molecules. The fluorine atom’s high electronegativity induces a strong dipole moment and moderate resonance effects, while chlorine provides lipophilicity and van der Waals interactions within hydrophobic binding pockets [8] [9]. This combination is strategically employed in agrochemicals and pharmaceuticals to optimize bioactivity—for instance, derivatives like 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione exhibit enhanced potency against plant pathogens due to improved membrane penetration [8].
Table 2: Electrostatic and Steric Effects of the 3-Chloro-4-fluorophenyl Moiety
Property | Chloro Substituent | Fluoro Substituent | Combined Effect |
---|---|---|---|
Electrostatic Potential | δ⁺ at ortho/ipso positions | Strong δ⁻ on fluorine | Orthogonal dipoles enhancing substrate polarization [9] |
Lipophilicity (ClogP) | +0.7–1.0 | +0.1–0.3 | Net increase favoring bioaccumulation [9] |
Steric Bulk | Moderate (van der Waals radius 1.75 Å) | Low (van der Waals radius 1.47 Å) | Directed hydrophobic contact without excessive occlusion [8] |
Metabolic Stability | Blocks para-oxidation | Resists oxidative cleavage | Extended plasma half-life |
In antibacterial applications, this aryl configuration enables disruption of bacterial enzyme cofactor binding. Studies on 1-aryl-4-hydroxy-1H-pyrrol-2(5H)-one derivatives demonstrate that the 3-chloro-4-fluorophenyl variant exhibits exceptional inhibition of Xanthomonas oryzae (EC₅₀ = 8.6 μg/mL), outperforming commercial agents by >10-fold due to optimized halogen bonding with zinc-containing active sites . Similarly, in antifungal scaffolds, the halogenated aryl group amplifies membrane-disruptive interactions with ergosterol synthases, as observed in pyrrole carboxamide derivatives active against Fusarium oxysporum [5]. The synergy between halogens and the pyrrole-dione electrophilicity thus creates a multidimensional pharmacophore suitable for structure-activity relationship (SAR) refinement.
Despite its promising scaffold, 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione remains underexplored in pharmacological contexts. Current literature primarily describes it as a synthetic intermediate or catalog compound [1] [6] [7], with limited evaluation of its intrinsic bioactivity. Key knowledge gaps include:
Synthetic Methodology Limitations: Commercial sources (e.g., Arctom Scientific, ChemDiv) list this compound but emphasize custom synthesis requirements, indicating scalability challenges [1] [7]. Classical routes like Van Leusen pyrrole synthesis or transition-metal-catalyzed N-arylation face hurdles such as regioselectivity control and halogen compatibility [5]. Solvent-free approaches offer greener alternatives but require optimization for asymmetric variants [5].
Uncharacterized Biological Potential: Unlike structurally complex derivatives (e.g., 1-aryl-4-hydroxy-1H-pyrrol-2(5H)-ones with 1,3,4-oxadiazole), the parent dione lacks systematic bioactivity profiling . Its electrophilicity suggests potential as a covalent inhibitor akin to maleimide-based drugs, yet no target screens (e.g., kinase panels) are reported. Agrochemical studies also overlook its standalone utility despite the established efficacy of halogenated arylpyrroles against Xanthomonas and Tobacco Mosaic Virus .
Stereoelectronic Property Gaps: Computational models predict but do not empirically verify tautomeric preferences (e.g., 3H-pyrrol-3-one vs. 1H-pyrrol-3-ol equilibria) and conformation dynamics under physiological conditions [5] [9]. The impact of the 3-chloro-4-fluorophenyl group on the pyrrole-dione’s pseudorotation or hydrogen-bonding capacity remains unquantified, hindering rational drug design.
Chiral Derivative Exploration: The compound’s non-planar 3D conformations could be leveraged for enantioselective catalysis or chiral drug synthesis. However, methodologies for asymmetric functionalization (e.g., squaramide-catalyzed cycloadditions to generate isoxazolidinopyrrolidinediones) are not applied to this specific substrate [10].
Future research should prioritize scalable synthesis, mechanistic bioactivity studies, and computational modeling to position this scaffold as a versatile building block for antimicrobial or antitumor agents.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9